Cas no 106148-27-0 (4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione)
106148-27-0 structure
Product Name:4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione
N.o CAS:106148-27-0
MF:C19H20N2O2
MW:308.374304771423
CID:1174849
PubChem ID:2259642
Update Time:2025-04-20
4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione
- BAS 00347765
- AKOS000541925
- 4-Benzyl-1-phenethyl-piperazine-2,6-dione
- 1-(2-phenylethyl)-4-benzyl-2,6-piperazinedione
- ST50224799
- HMS1607D12
- AC1M4IHX
- 4-benzyl-1-phenethyl-2,6-piperazinedione
- 4-benzyl-1-phenethylpiperazine-2,6-dione
- MCULE-3107672552
- BAS 00347765; AKOS000541925; 4-Benzyl-1-phenethyl-piperazine-2,6-dione; 1-(2-phenylethyl)-4-benzyl-2,6-piperazinedione; ST50224799; HMS1607D12; AC1M4IHX; 4-benzyl-1-phenethyl-2,6-piperazinedione; 4-benzyl-1-phenethylpiperazine-2,6-dione; MCULE-3107672552;
- FDHZQDHDJVZPMI-UHFFFAOYSA-N
- Cambridge id 5705696
- SR-01000394292
- DTXSID30367350
- 106148-27-0
- 1-(2-PHENYLETHYL)-4-(PHENYLMETHYL)-2,6-PIPERAZINEDIONE
- SR-01000394292-1
- BRD-K46356422-001-01-5
- SCHEMBL16334884
-
- Inchi: 1S/C19H20N2O2/c22-18-14-20(13-17-9-5-2-6-10-17)15-19(23)21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2
- Chave InChI: FDHZQDHDJVZPMI-UHFFFAOYSA-N
- SMILES: O=C1CN(CC2C=CC=CC=2)CC(N1CCC1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 308.1526
- Massa monoisotópica: 308.152
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 5
- Complexidade: 394
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 40.6Ų
Propriedades Experimentais
- Densidade: 1.194
- Ponto de ebulição: 493.2°C at 760 mmHg
- Ponto de Flash: 220.8°C
- Índice de Refracção: 1.604
- PSA: 40.62
- LogP: 1.97590
4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione Literatura Relacionada
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
106148-27-0 (4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione) Produtos relacionados
- 247128-18-3(1-(2-Phenylethyl)piperazine-2,6-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel